1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic organic compound that belongs to the class of cyclopenta[d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiazole moiety: This step may involve the reaction of a thiazole derivative with the cyclopenta[d]pyrimidine core.
Attachment of the hydroxypropyl group: This can be done through an alkylation reaction using a suitable hydroxypropylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole moiety can be reduced under specific conditions.
Substitution: The phenylthiazole group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the phenylthiazole moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopenta[d]pyrimidines.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[d]pyrimidines: A broad class of compounds with diverse biological activities.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Hydroxypropyl derivatives: Often used to enhance the solubility and bioavailability of drugs.
Uniqueness
1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-11-5-10-23-17-9-4-8-16(17)19(22-20(23)25)27-13-15-12-26-18(21-15)14-6-2-1-3-7-14/h1-3,6-7,12,24H,4-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBPOWKPEKNISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CSC(=N3)C4=CC=CC=C4)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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